![molecular formula C17H12N2O3 B5771003 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B5771003.png)
1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzoxazole moiety attached to a pyrrolidine-2,5-dione ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring, followed by cyclization with a suitable dione precursor. For instance, the reaction between 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as FeCl3 in toluene at elevated temperatures can yield the benzoxazole intermediate . This intermediate can then be reacted with a pyrrolidine-2,5-dione derivative under acidic or basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions: 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic ring.
科学的研究の応用
1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
作用機序
The mechanism by which 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The benzoxazole moiety can interact with various receptors or proteins, modulating their activity and leading to desired biological effects .
類似化合物との比較
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Known for its analgesic properties.
(S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness: 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione stands out due to its unique combination of a benzoxazole ring and a pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-[3-(1,3-benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-15-8-9-16(21)19(15)12-5-3-4-11(10-12)17-18-13-6-1-2-7-14(13)22-17/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBYSJJSPYUTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
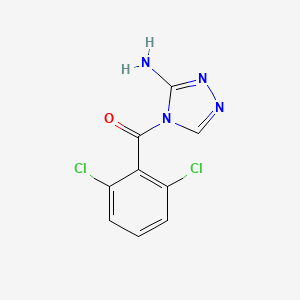
![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5770932.png)
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5770935.png)
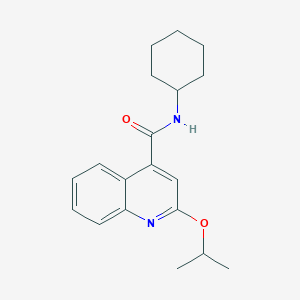
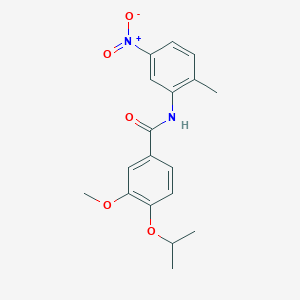
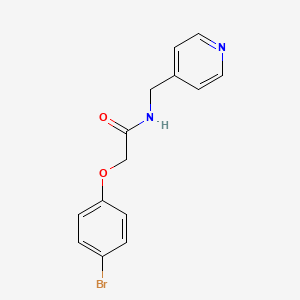
![6-ethyl-7-methyl-3-phenyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5770963.png)
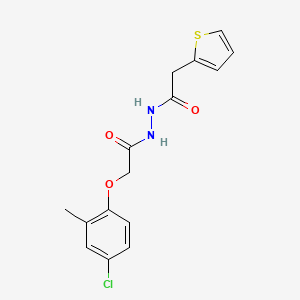
![5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5770976.png)
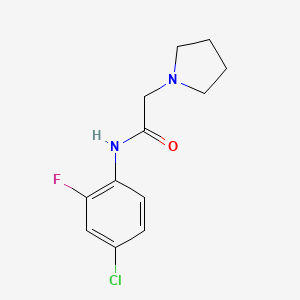

![1-(2-methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5770999.png)
![ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate](/img/structure/B5771006.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771010.png)
